4-Cyanobenzene-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyanobenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLBKOUQOKBIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629471 | |
| Record name | 4-Cyanobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-30-8 | |
| Record name | 4-Cyanobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Cyanobenzene 1 Carbothioamide and Its Analogues
Established Synthetic Routes to Aromatic Carbothioamides
The foundational methods for synthesizing aromatic carbothioamides, including 4-Cyanobenzene-1-carbothioamide, have been well-documented in chemical literature. These routes provide reliable access to the target compounds, though they may sometimes be limited by reaction conditions or substrate scope.
Conversion of Benzonitrile (B105546) Derivatives to Carbothioamides
A primary and direct route to aromatic carbothioamides is the thionation of the corresponding benzonitrile derivatives. This transformation involves the addition of a sulfur source to the nitrile group. While various reagents can effect this change, the use of hydrogen sulfide (B99878) or its surrogates is a common approach.
Aromatic nitriles are known to be important precursors in the synthesis of a variety of functional groups and heterocyclic compounds. nih.govchadsprep.comnih.gov The direct conversion of a nitrile to a primary thioamide can be achieved through treatment with reagents like ammonium (B1175870) sulfide. thieme-connect.com For electron-deficient aromatic nitriles, this reaction can proceed at room temperature, while other aromatic and aliphatic nitriles may require heating. thieme-connect.com The general transformation is depicted below:
Figure 1: General conversion of a benzonitrile derivative to a carbothioamide.This method is advantageous due to the direct conversion of the readily available nitrile functionality.
Reaction of Thiosemicarbazide (B42300) Derivatives with Carbonyl Compounds
Thiosemicarbazide and its derivatives serve as versatile building blocks in the synthesis of various sulfur and nitrogen-containing heterocycles and other valuable organic compounds. nih.govresearchgate.net The reaction between a thiosemicarbazide and a carbonyl compound, such as an aldehyde or a ketone, leads to the formation of a thiosemicarbazone. nih.govnih.govchemmethod.com This condensation reaction is a cornerstone in the synthesis of this class of compounds. nih.govresearchgate.net
The general reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-NH-C(S)NH2 linkage. nih.gov These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid. nih.govchemmethod.comresearchgate.net
A variety of thiosemicarbazones have been synthesized from different substituted aldehydes and ketones, demonstrating the broad applicability of this method. nih.govnih.govresearchgate.net The resulting thiosemicarbazones themselves are of significant interest due to their diverse biological activities. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Class | Reference |
| Thiosemicarbazide | Aromatic Aldehyde | Thiosemicarbazone | nih.govresearchgate.net |
| 4-Phenylthiosemicarbazide | Aromatic Aldehyde/Ketone | N-Phenylthiosemicarbazone | nih.gov |
| N-(4-hippuric acid)thiosemicarbazide | Carbonyl Compound | Hippuric acid-derived thiosemicarbazone | nih.gov |
| 4-Methyl-4-phenyl-3-thiosemicarbazide | Aldehyde/Ketone | N-Methyl-N-phenylthiosemicarbazone | tandfonline.com |
Utilization of Lawesson's Reagent and Phosphorus Pentasulfide in Thioamide Formation
The thionation of amides is a widely employed and effective strategy for the synthesis of thioamides. Among the various thionating agents available, Lawesson's reagent and phosphorus pentasulfide (P4S10) are the most prominent and extensively used. nih.govorganic-chemistry.orgnumberanalytics.comwikipedia.orgsantiago-lab.commdpi.com
Lawesson's Reagent: This organosulfur compound is a mild and efficient reagent for the conversion of a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues. nih.govorganic-chemistry.orgnumberanalytics.com The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. nih.govsantiago-lab.com The mechanism is believed to proceed through a four-membered ring intermediate, similar to the Wittig reaction. nih.govorganic-chemistry.orgwikipedia.orgsantiago-lab.com One of the key advantages of Lawesson's reagent is its selectivity, often allowing for the thionation of amides in the presence of less reactive carbonyl groups like esters. nih.govorganic-chemistry.orgacs.org
Phosphorus Pentasulfide: P4S10 is a more traditional and powerful thionating agent. organic-chemistry.orgthieme-connect.com It is effective for the conversion of both amides and nitriles to thioamides. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net When reacting with nitriles, the process often involves refluxing in a solvent such as ethanol. organic-chemistry.orgthieme-connect.com While highly effective, reactions with P4S10 can sometimes be less clean than those with Lawesson's reagent and may require more stringent conditions. organic-chemistry.org
The general scheme for the thionation of an amide to a thioamide is as follows:
Figure 2: General thionation of an amide to a thioamide using Lawesson's reagent or P4S10.| Thionating Agent | Substrate | Product | Key Features | Reference |
| Lawesson's Reagent | Amide | Thioamide | Mild conditions, good selectivity | nih.govorganic-chemistry.orgnumberanalytics.com |
| Phosphorus Pentasulfide | Amide/Nitrile | Thioamide | Powerful reagent, can be used for nitriles | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |
Novel Synthetic Approaches and Innovations
In recent years, the field of organic synthesis has seen a drive towards the development of more efficient, environmentally friendly, and versatile methodologies. This has led to the emergence of novel approaches for the synthesis of carbothioamide derivatives.
Microwave-Assisted Synthesis of Carbothioamide Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comresearchgate.netnih.govnih.gov The application of microwave technology to the synthesis of thioamides has been particularly successful.
For instance, the synthesis of primary thioamides from nitriles using ammonium sulfide can be significantly accelerated under microwave irradiation. thieme-connect.comresearchgate.net While electron-deficient nitriles react at room temperature, other aromatic and aliphatic nitriles that are sluggish under conventional heating can be converted to the corresponding thioamides in minutes using microwave heating. thieme-connect.com Similarly, the thionation of amides using Lawesson's reagent can be performed efficiently under solvent-free microwave conditions, which circumvents the need for dry solvents and an excess of the reagent. nih.govnih.gov
This approach offers a green and rapid alternative for the synthesis of a wide array of thioamide structures.
| Reaction Type | Reagents | Conditions | Advantages | Reference |
| Thionation of Nitriles | Nitrile, Ammonium Sulfide | Microwave, 80-130 °C, 15-30 min | Rapid, high yield, avoids H2S gas | thieme-connect.comresearchgate.net |
| Thionation of Amides | Amide, Lawesson's Reagent | Microwave, solvent-free | Rapid, high yield, avoids dry solvents | nih.govnih.gov |
One-Pot Reaction Strategies for Diversified Structures
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.orgclockss.orgnih.govyoutube.com This strategy has been applied to the synthesis of diverse carbothioamide-containing structures.
For example, one-pot, multi-component reactions can be designed to assemble complex heterocyclic systems incorporating a carbothioamide or a related functional group. These reactions often involve the condensation of an aldehyde, an amine or hydrazine (B178648) derivative, and a sulfur-containing component. rsc.orgclockss.org The development of such one-pot procedures allows for the rapid generation of libraries of structurally diverse compounds, which is particularly valuable in medicinal chemistry and drug discovery. acs.org
An example of a one-pot synthesis is the three-component condensation of an aldehyde, dithizone, and dimedone to afford N-(phenylimino)indazole-1-carbothioamides under solvent-free conditions. rsc.org Another approach involves the synthesis of 2-amino-indole-3-carboxamides from a 2-halonitrobenzene and a cyanoacetamide in a one-pot, two-step sequence. nih.gov
These strategies highlight the power of convergent synthesis in building molecular complexity efficiently.
Cascade Reaction Pathways for Complex Architectures
Cascade reactions, where a sequence of intramolecular transformations occurs in a single pot, offer an efficient route to complex molecular architectures from simple starting materials. A classic example relevant to the synthesis of aryl thioamides is the Willgerodt-Kindler reaction. wikipedia.org This reaction converts aryl alkyl ketones into the corresponding terminal thioamides. wikipedia.orgorganic-chemistry.org
The mechanism of the Kindler modification is a cascade process that begins with the formation of an enamine from an aryl ketone and a secondary amine (e.g., morpholine). wikipedia.org This enamine then reacts with elemental sulfur. The key rearrangement cascade is believed to proceed through a series of thio-substituted iminium-aziridinium intermediates, which effectively migrates the carbonyl function to the end of the alkyl chain, ultimately yielding the stable thioamide product after tautomerization and hydrolysis. wikipedia.orgorganic-chemistry.org While starting from an aryl ketone rather than a nitrile, this pathway demonstrates how a cascade of bond-forming and breaking events can be harnessed to construct the aryl carbothioamide structure.
More contemporary cascade reactions can be initiated electrochemically, allowing for the in-situ generation of highly reactive intermediates under metal-free conditions. organic-chemistry.org For instance, an electrochemically induced cascade has been used to assemble complex 1,4-benzoxazine derivatives. organic-chemistry.org This process involves the in-situ generation of two unstable cycloaddition partners—an o-azaquinone and an enamine—which then react via an inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org Such one-pot methodologies, which allow for structural variation in both reacting partners, exemplify advanced strategies for building complex molecular libraries from simple precursors. organic-chemistry.org
Green Chemistry Principles in Synthesis of this compound
The integration of green chemistry principles into the synthesis of thioamides is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative reaction media, the development of catalytic systems, and the design of atom-economic syntheses.
A significant goal in green synthesis is the reduction or elimination of volatile organic solvents. For thioamide synthesis, several solvent-free and alternative media approaches have been developed.
One effective method involves performing reactions under solvent-free conditions, sometimes accelerated by microwave irradiation. mdpi.comorganic-chemistry.org For example, the conversion of amides and other carbonyl compounds to their thio-analogues can be achieved in high yields by mixing the substrates with Lawesson's reagent and exposing them to microwaves without any solvent. organic-chemistry.org This approach avoids the need for dry hydrocarbon solvents like benzene (B151609) or xylene and often reduces reaction times and the amount of reagent required. organic-chemistry.org Similarly, the Willgerodt-Kindler reaction has been adapted to solvent-free conditions to produce aryl thioamides. wikipedia.org
Water, as a non-toxic and abundant solvent, is an attractive medium for green synthesis. A mild and green synthesis of thioamides has been reported in water without the need for any external energy, additives, or catalysts. organic-chemistry.org Another aqueous method for producing thioamides from aldehydes utilizes sodium sulfide as the sulfur source in water, providing a practical and efficient process. mdpi.com
Supercritical fluids represent another class of alternative media. A novel method for synthesizing benzothioamide derivatives from the corresponding benzonitriles has been developed using H2S-based salts in supercritical CO2. acs.org This technique resulted in excellent yields (up to 98%) without the need for conventional organic solvents and demonstrated a significant increase in product yield compared to traditional solvent-based systems. acs.org
Table 1: Comparison of Solvent-Free and Alternative Media for Thioamide Synthesis
| Method | Key Features | Starting Materials | Sulfur Source | Conditions | Reference |
| Microwave-Assisted | Rapid, solventless, reduced reagent use | Amides, ketones, esters | Lawesson's Reagent | Microwave irradiation | organic-chemistry.org |
| Aqueous Medium | Catalyst/additive-free, room temp. | Aldehydes, amines | Elemental Sulfur | Water, room temperature | organic-chemistry.org |
| Supercritical CO₂ | High yield, no organic solvent | Benzonitriles | H₂S-based salts | Supercritical CO₂ | acs.org |
| Neat Reaction | Metal-free, simple work-up | Arenes, isothiocyanates | Isothiocyanate | Triflic acid, short time | nih.gov |
Catalytic methods are a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. mdpi.com While the specific application of zeolites and metal nanoparticles for the synthesis of this compound is not extensively documented, the principles behind their use are highly relevant.
Zeolites are crystalline microporous aluminosilicates that are widely used as highly efficient heterogeneous catalysts. acs.org Their catalytic properties stem from their well-defined channel and cavity structures of molecular dimensions, which can lead to shape-selectivity, and their strong Brønsted acidity when charge-compensated with protons. acs.org These features make them ideal for a range of industrial processes, including cracking, isomerization, and hydrocarbon synthesis. rsc.org In the context of green chemistry, zeolites are valued for their stability, reusability, and ability to act as solid acid catalysts, replacing corrosive and difficult-to-handle liquid acids. acs.org
Metal nanoparticles are also of great interest in catalysis due to their high surface-area-to-volume ratio, which can lead to exceptionally high catalytic activity. This allows for a reduction in the amount of precious metal required for a given transformation. Gold nanoparticles, for instance, have shown unusual catalytic properties that are highly dependent on particle size and the nature of the support material.
While direct zeolite- or nanoparticle-catalyzed syntheses of this compound are not prominent in the reviewed literature, other catalytic systems have been successfully applied to thioamide synthesis. For example, copper(II) chloride (CuCl₂) has been used as a catalyst to prepare thioamide-containing dipeptides with high enantiomeric purity, where the catalyst was essential for preserving the stereochemistry of the starting material. organic-chemistry.org The development of such simple catalytic systems represents a move toward the more advanced and recyclable heterogeneous catalysts like supported metal nanoparticles and zeolites.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. mdpi.com
The design of synthetic routes with high atom economy is crucial for sustainable chemical production. Multi-component reactions are excellent examples of atom-economic processes, as they combine three or more reactants in a single step to form a complex product where most or all of the atoms from the starting materials are utilized. Several such reactions have been developed for the synthesis of thioamides.
A notable example is the three-component reaction involving an aldehyde, an amine, and elemental sulfur, known as the Kindler thioamide synthesis. mdpi.com This reaction constructs the thioamide backbone by combining all three components efficiently. Another highly atom-economic approach is the decarboxylative synthesis of thioamides from arylacetic acids, amines, and elemental sulfur powder, which proceeds without the need for a transition metal catalyst or external oxidant. mdpi.comacs.org In this process, the only significant byproduct is carbon dioxide.
A truly 100% atom-economic reaction incorporates all atoms of the reactants into the product. While achieving this is challenging, some reactions come close. For instance, the synthesis of thioamides from nitriles can be achieved by reacting them with thioacetic acid; this addition reaction has a high potential for atom economy. acs.org Designing syntheses that maximize the incorporation of starting materials into the final structure, such as this compound, is a key goal in modern organic synthesis.
Table 2: Illustrative Comparison of Atom Economy in Thioamide Synthesis
| Reaction Type | General Scheme | Byproducts | Atom Economy | Reference |
| Traditional Thionation | R-C(O)NH₂ + P₄S₁₀ → R-C(S)NH₂ | Phosphorus oxides | Low | |
| Atom-Economic 3-Component Reaction | R-CHO + R'-NH₂ + S₈ → R-C(S)NH-R' | H₂O | High | mdpi.com |
Derivatization and Functionalization Reactions
The carbothioamide moiety is a versatile functional group that can undergo a variety of transformations, allowing for the further elaboration of molecules like this compound. nih.govacs.org
The sulfur atom of the thioamide group is nucleophilic and can react with a range of electrophiles, while the carbon atom is electrophilic, making it susceptible to nucleophilic attack. This dual reactivity allows for diverse functionalization strategies. acs.org
One common transformation is desulfurization , which typically converts the thioamide back to an amide or into other functional groups like nitriles or amidines. This is often achieved using thiophilic (sulfur-loving) metal salts, such as those of silver(I), mercury(II), or copper(I). This reaction makes the thioamide group a useful intermediate or protecting group in a longer synthetic sequence.
The thioamide group can also participate in cross-coupling reactions . For example, a copper-catalyzed cross-coupling of thioamides with α-diazocarbonyl compounds has been developed to produce enaminones, which are valuable synthetic intermediates. acs.org Furthermore, the thioamide group can act as a directing group in C-H activation reactions. Palladium(II)-catalyzed C-H arylation of benzothioamides with boronic acids has been achieved, where the thioamide moiety directs the functionalization of a nearby C-H bond. acs.org
The carbothioamide group is also a key building block in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, pyrazoline derivatives can be synthesized through the reaction of chalcones with thiosemicarbazide, which involves the cyclization of the carbothioamide unit. These reactions highlight the utility of the thioamide moiety as a handle for constructing more complex molecular scaffolds.
Transformations of the Cyano Group (e.g., to Amidoxime (B1450833), Oxadiazole)
The cyano group of this compound is a versatile functional handle that can be converted into various five-membered heterocycles, significantly altering the molecule's properties. Key transformations include its conversion to an amidoxime, which serves as a crucial intermediate for the synthesis of oxadiazole rings.
The formation of an amidoxime from the nitrile functionality is a common and critical step. This reaction is typically achieved by treating the nitrile with hydroxylamine (B1172632) (NH₂OH), often in the presence of a base. This conversion transforms the cyano group into a C(=NOH)NH₂ moiety. This intermediate is pivotal for subsequent cyclization reactions. For instance, in the synthesis of the drug Ozanimod, a related cyano-containing intermediate is converted to an amidoxime group before further reaction. google.com
The resulting amidoxime can then be cyclized to form a 1,2,4-oxadiazole (B8745197) ring. This is generally accomplished by reacting the amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride) or a nitrile, often under dehydrating or oxidative conditions. nih.govgoogle.com The choice of reagent and reaction conditions determines the substituent at the 5-position of the resulting oxadiazole ring. One-pot procedures have also been developed, allowing for the direct synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids without the isolation of the amidoxime intermediate. nih.gov
Various synthetic methods for forming the 1,2,4-oxadiazole ring from amidoximes have been reported:
Base-Catalyzed Cyclization: O-acylamidoximes, formed by the acylation of amidoximes, can undergo swift and efficient cyclization in the presence of organic bases. nih.gov
One-Pot Synthesis: Amidoximes can react directly with carboxylic acid derivatives or aldehydes in aprotic polar solvents like DMSO, with an inorganic base, to yield 1,2,4-oxadiazoles. nih.gov
Oxidative Cyclization: Oxidizing agents such as N-Bromosuccinimide (NBS) or iodine can be used to facilitate the cyclization of N-substituted amidoximes. nih.gov
Catalyst-Driven Condensation: Lewis acids like Scandium(III) triflate (Sc(OTf)₃) can catalyze the condensation of amidoximes with orthoesters. nih.gov Similarly, the Vilsmeier reagent can activate both carboxylic acids for O-acylation and the subsequent cyclocondensation into the oxadiazole ring. nih.gov
The table below summarizes various methodologies for the synthesis of 1,2,4-oxadiazoles, which are applicable to the amidoxime derived from this compound.
| Starting Materials | Reagents & Conditions | Product Type | Ref |
| Amidoxime & Anhydride (B1165640) | DMSO, then NaOH | 1,2,4-Oxadiazole | nih.gov |
| N-Benzyl Amidoximes | NBS/DBU or I₂/K₂CO₃ | 1,2,4-Oxadiazole | nih.gov |
| Aryl Amidoximes & Trifluoroacetimidoyl Chlorides | NaH, TiO₂ nanoparticles | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole | nih.gov |
| Amidoxime & Carboxylic Acid | Vilsmeier reagent, Triethylamine, CH₂Cl₂ | 1,2,4-Oxadiazole | nih.gov |
| Nitrile & Ketone | Iron(III) nitrate | 3-Acyl/Benzoyl-1,2,4-oxadiazole | google.com |
Aromatic Substitution and Functional Group Interconversions on the Benzene Ring
The benzene ring of this compound possesses two vacant positions (ortho to the cyano group and meta to the carbothioamide group) that are available for substitution. The directing effects of the existing substituents are crucial in determining the outcome of electrophilic aromatic substitution (EAS) reactions. Both the cyano (-CN) and the carbothioamide (-CSNH₂) groups are electron-withdrawing and act as meta-directors. youtube.comyoutube.com Therefore, incoming electrophiles will preferentially add to the positions meta to both groups, which are the positions ortho to the cyano group.
Standard electrophilic aromatic substitution reactions can be applied to introduce additional functional groups onto the benzene ring. masterorganicchemistry.com These reactions typically require a strong acid catalyst to activate the electrophile, making the relatively deactivated benzene ring susceptible to attack. masterorganicchemistry.com
Key electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally more reliable than alkylation for deactivated rings. masterorganicchemistry.com
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction can be challenging on strongly deactivated rings like the one in this compound. masterorganicchemistry.com
The table below outlines the expected primary products from the monosubstitution of this compound via electrophilic aromatic substitution.
| Reaction | Reagents | Expected Product | Ref |
| Nitration | HNO₃, H₂SO₄ | 4-Carbamothioyl-3-nitrobenzonitrile | youtube.com |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-carbamothioylbenzonitrile | masterorganicchemistry.com |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-carbamothioylbenzonitrile | masterorganicchemistry.com |
| Acylation | RCOCl, AlCl₃ | 3-Acyl-4-carbamothioylbenzonitrile | masterorganicchemistry.com |
Functional group interconversions (FGI) offer further pathways to modify the aromatic ring. youtube.comcompoundchem.com These reactions transform one functional group into another, which can alter the electronic properties of the ring and enable different subsequent reactions. youtube.com For example, a newly introduced nitro group can be reduced to an amino group (-NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl). youtube.com This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, fundamentally changing the reactivity of the benzene ring for subsequent substitutions. youtube.com The resulting amine can be further converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. youtube.comyoutube.com
Chemical Reactivity and Transformation Mechanisms of 4 Cyanobenzene 1 Carbothioamide
Nucleophilic and Electrophilic Reactions of the Carbothioamide Moiety
The carbothioamide group, also known as a thioamide, is the central hub of reactivity in 4-Cyanobenzene-1-carbothioamide. Its chemical behavior is dictated by the presence of a soft sulfur atom, a nucleophilic nitrogen atom, and an electrophilic thiocarbonyl carbon atom.
Interaction with Electrophiles
The sulfur atom of the thioamide group is a primary site for electrophilic attack. Its soft nature makes it particularly susceptible to reaction with soft electrophiles. Alkylation of the sulfur atom is a common reaction, leading to the formation of thioimidate intermediates. These intermediates are valuable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of thioamides with α-halo ketones or α-halo esters, a classic example being the Hantzsch thiazole (B1198619) synthesis, proceeds through the initial S-alkylation of the thioamide.
Reactions with Nucleophiles
The thiocarbonyl carbon of the carbothioamide moiety is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is more pronounced in thioamides compared to their amide counterparts due to the weaker C=S double bond. Nucleophilic attack on the thiocarbonyl carbon can lead to the formation of tetrahedral intermediates, which can then undergo various transformations.
One of the key reactions involving the nucleophilic character of the thioamide nitrogen is its participation in cyclization reactions. The nitrogen atom can act as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to form a new ring system.
Reactions Involving the Cyano Group
The cyano group (-C≡N) on the benzene (B151609) ring introduces another layer of reactivity to the this compound molecule. The electron-withdrawing nature of the cyano group influences the reactivity of the entire molecule and provides a handle for a variety of chemical transformations.
Nucleophilic Addition to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. This reaction provides a valuable method for the formation of new carbon-carbon bonds.
The nitrile group can also be hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid, offering a pathway to further functionalize the molecule.
Cycloaddition Reactions of the Cyano Group
The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles, a class of five-membered heterocyclic compounds with various applications. This reaction is often catalyzed by metal salts. Furthermore, research has shown that thioamides bearing electron-withdrawing groups, such as the cyano group in this compound, can undergo an unconventional [3+2]-cycloaddition with benzynes. nih.gov In this reaction, the sulfur and nitrogen atoms of the thioamide act as a pseudo-1,3-dipole, leading to the formation of dihydrobenzothiazole derivatives. nih.gov
Cyclization and Heterocyclic Annulation Reactions
The true synthetic utility of this compound is most evident in its application in the synthesis of a diverse range of heterocyclic compounds through cyclization and annulation reactions. The presence of both a nucleophilic thioamide moiety and an electrophilic cyano group within the same molecule, or in reactions with other bifunctional reagents, allows for the construction of various ring systems.
A prime example is the Hantzsch thiazole synthesis, where this compound can react with α-halocarbonyl compounds to yield 2-substituted-4-(4-cyanophenyl)thiazoles. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | α-Haloketone | 2-Substituted-4-(4-cyanophenyl)thiazole | Hantzsch Thiazole Synthesis |
| This compound | Azide | 5-(4-Carbothioamidophenyl)tetrazole | [3+2] Cycloaddition |
| This compound | Benzyne | Dihydrobenzothiazole derivative | [3+2] Cycloaddition |
Furthermore, intramolecular cyclization reactions of substituted thiobenzamides can lead to the formation of various fused heterocyclic systems. The specific outcome of these reactions is often dictated by the nature of the substituents and the reaction conditions employed.
Formation of Fused Heterocyclic Structures
This compound serves as a key building block in the creation of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. These reactions often proceed through multi-component, one-pot syntheses that are efficient and environmentally conscious.
For instance, it can participate in cyclo-condensation reactions. A notable example is the synthesis of 4H-pyrimido[2,1-b]benzothiazoles, which can be achieved through a one-flask, three-component reaction involving an aldehyde, a β-ketoester, and an aminobenzothiazole derivative, a class of compounds to which this compound is related through its functional groups. researchgate.net Such syntheses are praised for their operational simplicity and good yields. researchgate.net The development of new synthetic routes for fused N-heterocyclic carbenes has also been a focus, utilizing methods like ring-closing metathesis to create stereochemically defined structures. nih.gov
The general strategy for forming these fused systems involves the reaction of the thioamide group with a suitable polyfunctional reagent. The initial nucleophilic attack by the sulfur or nitrogen atom of the thioamide moiety onto an electrophilic center is a common first step, followed by an intramolecular cyclization and dehydration or elimination of a small molecule to yield the final, stable fused heterocyclic product. The precise nature of the resulting fused ring system is dictated by the choice of the reaction partner.
Synthesis of Thiazole and Pyrazole (B372694) Derivatives
Thiazole Derivatives: The Hantzsch thiazole synthesis is a primary method for converting thioamides into thiazoles. nih.gov This reaction involves the condensation of a thioamide with an α-haloketone. In the case of this compound, the reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen onto the ketone's carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. This method is highly versatile and allows for the introduction of various substituents onto the thiazole ring depending on the chosen α-haloketone.
Pyrazole Derivatives: While the direct conversion of the thioamide group into a pyrazole ring is less common, this compound can be used as a starting material for more complex pyrazole-containing heterocycles. For example, it can be envisioned as a precursor to a molecule that is then reacted with a hydrazine (B178648) derivative. The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its substituted forms. astate.edu It is the versatility of the cyano and thioamide groups that allows for their transformation into functionalities suitable for pyrazole ring formation. researchgate.netnih.gov For instance, the thioamide could be hydrolyzed to the corresponding amide and then further manipulated, or the cyano group could be involved in a reaction to build up the necessary backbone for pyrazole synthesis.
A variety of novel pyrazole and thiazole derivatives have been synthesized, with many showing promising biological activities. researchgate.netresearchgate.net These syntheses often utilize readily available starting materials and proceed under mild reaction conditions. astate.eduresearchgate.net
Ring-Opening and Recyclization Mechanisms
Under certain reaction conditions, heterocyclic compounds derived from this compound can undergo ring-opening and recyclization reactions. These transformations can lead to the formation of new, often more complex, heterocyclic structures.
A common example involves the treatment of a synthesized heterocyclic ring with a strong acid or base, or with another reactive species. This can induce the cleavage of a bond within the ring, generating a reactive intermediate. This intermediate can then undergo an intramolecular rearrangement or react with another molecule to form a new ring system.
For instance, a synthesized thiazole ring might be opened under specific conditions to yield an acyclic thioamide derivative. This acyclic intermediate could then be induced to cyclize in a different manner, perhaps by reacting with a different functional group within the same molecule that was previously inaccessible, leading to a structural isomer or a completely different heterocyclic scaffold. The insertion of arynes into C=O bonds represents a method that can lead to unstable intermediates, such as [2+2] cycloaddition adducts, which can then be converted into a variety of oxygen-containing heterocycles. researchgate.net
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. researchgate.net
Reaction Intermediates and Transition State Analysis
Reaction intermediates are transient species that exist at local energy minima between reaction steps. libretexts.org For multi-step reactions, a complete energy diagram can be constructed by joining the diagrams for individual steps, with the product of one step serving as the reactant for the next. libretexts.org
Transition state analysis, often performed using computational chemistry methods, helps to elucidate the structure and energy of the highest energy point along the reaction coordinate for a particular step. For instance, in the cyclization step of thiazole synthesis, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl double bond. Understanding these transition states allows for predictions about how changes in the reactants' structures will affect the reaction's activation energy.
Influence of Substituent Effects on Reactivity (e.g., Electron-Withdrawing Cyano Group)
The cyano group at the para position of the benzene ring has a profound influence on the reactivity of this compound. As a potent electron-withdrawing group, it affects the electron density throughout the molecule. nih.govrsc.org
This electron-withdrawing effect occurs through both inductive and resonance mechanisms. It decreases the electron density on the benzene ring and, consequently, on the thioamide functional group. This has several implications:
Nucleophilicity: The decreased electron density on the nitrogen and sulfur atoms of the thioamide group reduces their nucleophilicity. This can slow down reactions that rely on the nucleophilic character of the thioamide, such as the initial step of the Hantzsch thiazole synthesis.
Acidity: The electron-withdrawing cyano group increases the acidity of the N-H protons of the thioamide group, making deprotonation easier under basic conditions.
Electrophilicity: While the thioamide group is typically nucleophilic, the electron-withdrawing nature of the cyano group can enhance the electrophilicity of the carbon atom in the C=S bond under certain conditions.
The substituent effect is a key consideration in designing synthetic strategies and can be tuned to achieve desired reactivity. nih.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies of the reactions of this compound involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters. This information provides insight into the reaction mechanism, particularly the rate-determining step. For example, kinetic data can help to confirm whether the initial nucleophilic attack or the subsequent cyclization is the slowest step in a given heterocyclic synthesis.
| Parameter | Description | Implication for this compound Reactions |
| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction. | A higher activation energy implies a slower reaction rate. The electron-withdrawing cyano group may influence the activation energies of various steps. |
| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction. | Determined experimentally, it quantifies the rate of a reaction. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | Exothermic reactions (negative ΔH) are generally favored. |
| Entropy of Reaction (ΔS) | The change in the degree of disorder or randomness of a system during a reaction. | Reactions that result in an increase in the number of molecules often have a positive ΔS. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative ΔG indicates a spontaneous reaction. |
Coordination Chemistry of 4 Cyanobenzene 1 Carbothioamide Ligands
Ligand Design and Coordination Modes
The coordination behavior of 4-Cyanobenzene-1-carbothioamide is dictated by the interplay between its primary functional groups: the carbothioamide moiety and the cyano group, all attached to a central aromatic ring.
The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. researchgate.netnih.govias.ac.in The carbothioamide group (-CSNH2) in this compound contains two potential donor atoms: the soft sulfur atom and the harder nitrogen atom. This allows for multiple coordination modes.
Monodentate Coordination: The most common coordination mode for thioamides is monodentate, with the soft sulfur atom being the preferred donor site for many transition metals. researchgate.net This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, where softer metal ions favor coordination with the soft sulfur donor.
Bidentate Coordination: The ligand can also act as a bidentate chelating agent, coordinating through both the sulfur and the nitrogen atoms of the thioamide group to form a stable chelate ring. nih.govrsc.org This S,N-bidentate coordination is often facilitated by the deprotonation of the amide (-NH2) group, creating an anionic ligand that forms a strong bond with the metal center. In some cases, Schiff base ligands containing a thioamide moiety have been shown to coordinate in a tridentate fashion via pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms. nih.gov
The choice between monodentate and bidentate coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
The cyano group (-C≡N) at the para-position of the benzene (B151609) ring adds another layer of complexity and functionality to the ligand.
Bridging Ligand: While often non-coordinating, the nitrogen atom of the cyano group can act as a donor, leading to the formation of polynuclear complexes or coordination polymers. In this scenario, the this compound ligand can bridge two metal centers, with the carbothioamide group binding to one metal and the cyano group binding to another. nih.gov This bridging can occur in a terminal fashion (M-N≡C-) or, more commonly in cyano complexes, through a linear M-C≡N-M' linkage if the ligand were to coordinate via its carbon, though coordination via the nitrile nitrogen is typical for this type of ligand. researchgate.netsciepub.com
Electronic Effects: The cyano group is strongly electron-withdrawing. This property influences the electron density across the entire molecule, including the carbothioamide group. nih.gov This electronic effect can modulate the donor strength of the sulfur and nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes. mdpi.com
Synthesis and Characterization of Metal Complexes
Complexes of this compound with various transition metals have been synthesized and studied to understand their structure, bonding, and potential applications.
This compound and related thioamide ligands form stable complexes with a range of divalent transition metals. The geometry of these complexes is determined by the coordination number of the metal ion and the nature of the ligand itself. libretexts.org Common geometries include tetrahedral, square planar, and octahedral. libretexts.orgyoutube.com
Characterization of these complexes is typically performed using a combination of spectroscopic and analytical techniques. For instance, in related thiosemicarbazone complexes, infrared (IR) spectroscopy shows a shift in the ν(C=S) and ν(N-H) bands upon coordination, confirming the involvement of the sulfur and nitrogen atoms in bonding. Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide information about the geometry of the complex and the oxidation state of the metal ion.
Table 1: Representative Spectral and Magnetic Data for Transition Metal Complexes with Thioamide-Type Ligands
| Metal Complex (Representative) | Geometry | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) | Magnetic Moment (μeff, B.M.) | Reference |
|---|---|---|---|---|---|
| [Cu(L)Cl] (L=thiosemicarbazone) | Square Planar | ν(C=N), ν(C=S) shifts | d-d transitions | ~1.7-2.2 | sbmu.ac.ir |
| [Ni(L)2] (L=dithiobenzoate) | Square Planar | - | ~600 | Diamagnetic | elsevierpure.com |
| [Co(L)2] (L=Schiff base) | Octahedral | ν(M-N), ν(M-O) appear | ~7700, 10000, 16500 (for Co(II)) | ~4.75 (for high-spin Co(II)) | researchgate.net |
| [Zn(L)Cl2] (L=Schiff base) | Tetrahedral | ν(C=N) shifts | Ligand-to-metal charge transfer | Diamagnetic | sbmu.ac.ir |
| [Sn(L)2] (L=triazole-thiol) | Tetrahedral | ν(C=S) shifts | - | Diamagnetic | nih.gov |
Data are for representative complexes with similar donor groups and may not be for this compound itself.
The synthesis of metal complexes with this compound typically involves direct reaction between the ligand and a suitable metal salt in a polar solvent.
A common synthetic procedure is as follows:
The this compound ligand is dissolved in a solvent such as ethanol (B145695) or methanol (B129727).
A solution of the metal salt (e.g., copper(II) acetate, nickel(II) chloride, zinc(II) acetate) in the same solvent is added to the ligand solution, usually in a 1:2 or 1:1 metal-to-ligand molar ratio. nih.govsbmu.ac.ir
The reaction mixture is often stirred and heated under reflux for several hours to ensure the completion of the reaction. nih.gov
Upon cooling, the solid metal complex precipitates out of the solution.
The resulting precipitate is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. nih.gov
The specific conditions, such as temperature, reaction time, and pH, can be adjusted to optimize the yield and purity of the desired complex. asianpubs.org
Stoichiometry and Stability Studies of Complexes
Detailed experimental studies on the stoichiometry and stability constants of metal complexes specifically with this compound are not extensively reported in publicly available literature. However, the stoichiometry of metal complexes with related thioamide-containing ligands is often found to be 1:1 or 1:2 (metal:ligand), depending on the metal ion's coordination number and the steric bulk of the ligand. researchgate.netsoton.ac.uk The stability of such complexes is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the solvent system, and the pH of the medium. ucj.org.ua Generally, thioamides can exist in thione and thiol tautomeric forms, and the dominant form, which influences complex stability, is pH-dependent. ucj.org.uadntb.gov.ua
Table 1: Expected Stoichiometries of Metal Complexes with Bifunctional Ligands
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Coordination Geometry |
| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral |
| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral |
| Co(II) | 1:2 | Tetrahedral, Octahedral |
| Zn(II) | 1:2 | Tetrahedral |
This table represents expected trends based on the coordination chemistry of related ligands and is not based on experimental data for this compound.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds is crucial for understanding the bonding and properties of these materials.
There is a notable absence of published single-crystal X-ray diffraction data for metal complexes of this compound in major crystallographic databases. However, based on the structures of complexes with analogous ligands, several coordination modes can be anticipated. The thioamide group can coordinate through the sulfur atom (a soft donor) or the nitrogen atom (a harder donor). The cyano group can also act as a donor through its nitrogen atom, potentially leading to bridging between metal centers and the formation of coordination polymers.
For instance, in complexes of Ni(II) with other thioamide-containing ligands, both square planar and octahedral geometries have been observed. soton.ac.uk The specific geometry is often dictated by the ligand field strength and the nature of any co-ligands present. In the case of 4-cyanobenzoate (B1228447) complexes with Ni(II) and Cu(II), which feature a cyano group and a carboxylate group, distorted octahedral geometries are formed where the metal is coordinated by nitrogen and oxygen atoms.
Information regarding the solution-phase structural studies, such as dynamic coordination behavior of this compound complexes, is not available in the current body of scientific literature. Such studies, typically conducted using techniques like variable-temperature NMR spectroscopy, would be invaluable for understanding ligand exchange processes, fluxional behavior, and the stability of different coordination isomers in solution.
The identity of the metal center and the nature of the counterion are expected to have a significant influence on the coordination geometry of complexes formed with this compound.
Metal Center: The preferred coordination number and geometry of the metal ion play a primary role. For example, Cu(II) and Ni(II) can adopt both square planar and octahedral geometries, while Co(II) and Zn(II) often favor tetrahedral or octahedral arrangements. researchgate.net The electronic configuration of the metal ion, particularly the number of d-electrons, will also influence the ligand field stabilization energy and, consequently, the preferred geometry.
Electronic Properties and Bonding in Metal Complexes
The electronic properties and the nature of the metal-ligand bonding are fundamental to understanding the behavior of coordination complexes.
A detailed ligand field theory (LFT) or molecular orbital (MO) analysis for complexes of this compound has not been reported. However, a qualitative discussion based on the nature of the ligand can be made.
This compound possesses both a soft donor (sulfur) and a harder donor (nitrogen of the thioamide), as well as the nitrogen of the cyano group. The interaction of these donor atoms with the d-orbitals of a transition metal would lead to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) would depend on the specific coordination mode and the geometry of the complex.
Molecular Orbitals: A molecular orbital diagram would show the formation of bonding, non-bonding, and anti-bonding orbitals from the interaction of the metal d-orbitals and the ligand orbitals. The thioamide group can participate in both σ- and π-bonding. The lone pair on the sulfur atom can form a σ-bond, while the C=S π-system can engage in π-backbonding with suitable metal d-orbitals. The cyano group is also a well-known π-acceptor ligand.
Spectroscopic Signatures of Metal-Ligand Interactions
The coordination of this compound to a metal ion induces significant changes in its vibrational and electronic spectra. These changes serve as key signatures for understanding the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The key vibrational bands to monitor are those associated with the C≡N (nitrile) and the C=S and N-H (carbothioamide) groups.
ν(C≡N) Stretching Vibration: In the free ligand, the C≡N stretching vibration typically appears in the range of 2220-2240 cm⁻¹. Upon coordination of the nitrile nitrogen to a metal ion, this band is expected to shift to a higher frequency (wavenumber). This blue shift is attributed to the kinematic coupling and the increase in the force constant of the C≡N bond upon coordination. The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond.
ν(C=S) and ν(N-H) Vibrations: The thioamide group (-C(S)NH₂) exhibits characteristic bands for C=S and N-H stretching. The ν(C=S) band in the free ligand is typically found in the region of 800-850 cm⁻¹. If coordination occurs through the sulfur atom, this band will shift to a lower frequency due to the weakening of the C=S double bond character upon donation of electron density to the metal. Conversely, the ν(N-H) stretching bands, usually observed around 3100-3400 cm⁻¹, can also shift upon coordination, although these shifts can be more complex to interpret due to hydrogen bonding effects.
The following table summarizes the expected shifts in the IR vibrational frequencies upon coordination of this compound.
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
| C≡N | 2220-2240 cm⁻¹ | Increase (Blue Shift) | Kinematic coupling and increased bond strength. |
| C=S | 800-850 cm⁻¹ | Decrease (Red Shift) | Weakening of the C=S bond upon S-coordination. |
| N-H | 3100-3400 cm⁻¹ | Variable | Changes in hydrogen bonding and electronic environment. |
Electronic (UV-Vis) Spectroscopy:
The electronic spectra of complexes containing this compound provide information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.
Ligand-Centered Transitions: The free ligand will exhibit absorptions in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the carbothioamide group. Upon coordination, these bands may shift in energy.
d-d Transitions: For transition metal complexes, absorptions in the visible region often arise from electronic transitions between the d-orbitals of the metal ion (d-d transitions). The energy and intensity of these bands are dictated by the geometry of the complex and the strength of the ligand field created by the coordinating atoms of this compound. The color of the complex is a direct result of these d-d transitions. For instance, different coordination environments (e.g., tetrahedral vs. octahedral) will result in different splitting patterns of the d-orbitals and thus different absorption spectra. libretexts.org
Charge Transfer Transitions: In some cases, intense charge transfer (CT) bands may be observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. libretexts.org LMCT bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the opposite process. These transitions are typically much more intense than d-d transitions.
Magnetic Properties of Paramagnetic Complexes
When this compound coordinates to a paramagnetic metal ion (an ion with one or more unpaired electrons), the resulting complex will exhibit interesting magnetic properties. The study of these properties provides valuable information about the electronic structure and the number of unpaired electrons in the complex.
Magnetic Susceptibility:
The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. Paramagnetic complexes are attracted to a magnetic field, and the strength of this attraction is related to the number of unpaired electrons. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is often reported in units of Bohr magnetons (B.M.).
For a given number of unpaired electrons (n), the spin-only magnetic moment (μ_so) can be estimated using the following formula:
μ_so = √[n(n+2)] B.M.
The experimentally measured effective magnetic moment can be compared to the spin-only value to gain insight into the electronic state of the metal ion. Deviations from the spin-only value can arise from orbital contributions to the magnetic moment.
The following table shows the theoretical spin-only magnetic moments for different numbers of unpaired electrons.
| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in B.M. |
| 1 | 1.73 |
| 2 | 2.83 |
| 3 | 3.87 |
| 4 | 4.90 |
| 5 | 5.92 |
Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy is a highly sensitive technique used specifically to study paramagnetic species. nih.gov It provides detailed information about the electronic environment of the unpaired electron(s). The EPR spectrum of a paramagnetic complex of this compound would be characterized by its g-values and hyperfine coupling constants.
g-Values: The g-value is a measure of the interaction of the unpaired electron with the external magnetic field. It is analogous to the chemical shift in NMR spectroscopy. The g-values are sensitive to the geometry of the complex and the nature of the coordinating atoms. For example, in a Cu(II) complex, the relative values of g_|| and g_⊥ can help to distinguish between different geometries such as square planar or trigonal bipyramidal. researchgate.net
Hyperfine Coupling: Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand donor atoms (e.g., ¹⁴N). The resulting splitting pattern in the EPR spectrum can provide direct evidence for the coordination of specific atoms and help to elucidate the structure of the complex. nih.gov
The magnetic properties of paramagnetic complexes of this compound will be highly dependent on the specific metal ion, its oxidation state, and the coordination geometry adopted by the complex.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Cyanobenzene 1 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
¹H NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 4-Cyanobenzene-1-carbothioamide provides critical information about the electronic environment and connectivity of its protons. In a typical spectrum recorded in a solvent like DMSO-d₆, the protons of the thioamide group (-CSNH₂) appear as two distinct singlets at approximately 10.02 ppm and 9.61 ppm. The downfield chemical shift of these protons is attributed to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl (C=S) group and their acidic nature.
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. It displays a typical AA'BB' system, which often simplifies to two distinct doublets. One doublet, corresponding to the two protons ortho to the carbothioamide group, appears around 7.93 ppm. The other doublet, representing the two protons ortho to the cyano group, is found at approximately 7.82 ppm. Both doublets exhibit a coupling constant (J) of about 8.5 Hz, which is typical for ortho-coupling between adjacent protons on a benzene ring.
¹³C NMR Characterization of Functional Groups and Aromatic System
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the symmetry of the 1,4-disubstituted ring, four signals are expected for the aromatic carbons, in addition to the carbons of the carbothioamide and cyano functional groups.
The thiocarbonyl carbon (C=S) of the carbothioamide group is typically the most deshielded carbon in the spectrum, appearing at a chemical shift of approximately 197.7 ppm. The cyano group's carbon (-C≡N) resonates in a characteristic range, typically around 118-119 ppm. The aromatic carbons appear in the range of 110-150 ppm. The two quaternary carbons (substituted with the functional groups) can be distinguished from the protonated carbons. The carbon attached to the carbothioamide group (C-CSNH₂) is found around 143 ppm, while the carbon attached to the cyano group (C-CN) appears near 112 ppm. The two non-equivalent protonated aromatic carbons resonate at approximately 132.8 ppm and 128.6 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously confirming the complex structure of molecules like this compound by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this molecule, a key cross-peak would be observed between the two aromatic doublets (at ~7.93 and ~7.82 ppm), confirming their ortho relationship (3-bond coupling) on the benzene ring. No correlations would be expected for the singlet NH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (1-bond ¹H-¹³C coupling). The HSQC spectrum would show a correlation peak connecting the proton signal at 7.93 ppm to its corresponding carbon signal at ~128.6 ppm, and the proton signal at 7.82 ppm to its carbon at ~132.8 ppm, thus assigning the protonated carbons definitively.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (typically 2- or 3-bond) couplings between protons and carbons. It is crucial for piecing together different parts of the molecule. Key expected correlations for this compound would include:
Correlations from the thioamide NH₂ protons (~10.02 and 9.61 ppm) to the thiocarbonyl carbon (~197.7 ppm) and the quaternary aromatic carbon C1 (~143.0 ppm).
Correlations from the aromatic protons at ~7.93 ppm to the quaternary carbon C1 (~143.0 ppm) and the cyano carbon (~118.5 ppm).
Correlations from the aromatic protons at ~7.82 ppm to the quaternary carbon C4 (~112.0 ppm) and the thiocarbonyl carbon (~197.7 ppm). These HMBC correlations would provide unequivocal evidence for the 1,4-substitution pattern and the identity of the functional groups attached to the aromatic ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Characteristic Absorptions of Carbothioamide and Cyano Groups
The vibrational spectrum of this compound is dominated by absorptions arising from its two key functional groups.
Cyano Group (-C≡N): The nitrile group gives rise to a very strong and sharp absorption band in the IR spectrum, typically found in the range of 2220-2240 cm⁻¹. nih.govresearchgate.net In a molecule like this, conjugated to an aromatic ring, this peak is expected around 2230 cm⁻¹. nih.gov This band is also observable in the Raman spectrum, often with strong intensity. nih.govresearchgate.net
Carbothioamide Group (-CSNH₂): This group has several characteristic vibrational modes:
N-H Stretching: The N-H stretching vibrations of the primary thioamide appear as two distinct bands in the 3100-3400 cm⁻¹ region. These bands can be broadened due to hydrogen bonding.
C=S Stretching: The thiocarbonyl stretching vibration is more complex. Unlike a C=O stretch, the C=S stretch is heavily coupled with other vibrations, particularly the C-N stretch and N-H bend. This "thioamide B band" is often found in the 700-850 cm⁻¹ range and has significant C=S character. Another important band with C=S stretching contribution is the "thioamide A band" located between 1200-1350 cm⁻¹.
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can offer valuable insights into the conformational preferences of the molecule, particularly concerning the rotation around the single bond connecting the carbothioamide group to the phenyl ring. Different rotational isomers (conformers) would likely exhibit slightly different vibrational frequencies for modes involving the carbothioamide group due to changes in conjugation and steric interactions.
In a detailed study, if the experimental IR or Raman spectra show more bands than predicted by theoretical calculations for a single, lowest-energy conformation, it could indicate the presence of multiple conformers in equilibrium at the measurement temperature. By comparing experimental spectra with theoretical spectra calculated for different possible rotamers, it is possible to deduce the dominant conformation or the distribution of conformers in the sample. For instance, the planarity of the -CSNH₂ group with respect to the aromatic ring influences the degree of π-conjugation, which in turn affects the force constants and frequencies of the C=S and C-N stretching modes.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular mass and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. The exact mass of this compound has been computationally determined to be 162.02516937 Da. nih.gov This value is a critical piece of data for the unambiguous identification of the compound in complex mixtures.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆N₂S | nih.gov |
| Exact Mass | 162.02516937 Da | nih.gov |
This table presents the exact mass of this compound as determined by high-resolution mass spectrometry.
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. While specific fragmentation pathway studies for this compound are not extensively detailed in the search results, general principles of fragmentation can be applied. The process typically involves the ionization of the molecule, followed by the cleavage of bonds to form fragment ions. nih.gov For nitrile-containing compounds, fragmentation pathways can involve the loss of the cyano group or rearrangements. nih.gov The study of these pathways, often aided by computational tools, helps to confirm the connectivity of atoms within the molecule. nih.gov
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.
UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a compound. While specific UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not explicitly provided in the search results, related compounds offer insights. Generally, aromatic compounds with chromophoric groups like the cyano and carbothioamide groups are expected to absorb in the UV region. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. researchgate.net Determining these values is crucial for quantitative analysis and for understanding the electronic transitions of the molecule. nih.govresearchgate.net
Luminescence spectroscopy measures the emission of light from a substance after it has absorbed light. This includes fluorescence and phosphorescence. The fluorescence quantum yield (ΦF) is a key parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. researchgate.net While specific luminescence data for this compound is not available, studies on similar molecules show that the introduction of a cyano group can significantly influence fluorescence quantum yields. mdpi.com For instance, in some molecular systems, cyano-substitution has been shown to remarkably increase the fluorescence quantum yield. mdpi.com The quantum yield is a critical property for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
Table 2: General Luminescence Parameters
| Parameter | Description |
| Fluorescence Quantum Yield (ΦF) | The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. |
| Luminescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |
This table outlines key parameters used to characterize the luminescence properties of a compound.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its crystal system, space group, and precise atomic coordinates can be determined. researchgate.net While a specific crystal structure determination for this compound was not found in the provided search results, such an analysis would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This detailed structural information is fundamental to understanding the solid-state properties and molecular packing of the compound. researchgate.net
Unit Cell Parameters and Space Group Determination
A crystallographic study of this compound to determine its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) has not been reported in publicly accessible databases. This information is essential for defining the basic repeating unit of the crystal lattice and is a foundational aspect of solid-state characterization.
Molecular Geometry and Bond Lengths/Angles
Without data from a single-crystal X-ray diffraction analysis, the precise bond lengths, bond angles, and torsion angles that define the molecular geometry of this compound in the crystalline form are unknown. While computational methods can predict these parameters, experimental validation is crucial for scientific accuracy.
Intermolecular Interactions and Supramolecular Assembly
Furthermore, a Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, cannot be performed without the crystallographic information file (CIF) generated from an X-ray diffraction experiment. This analysis would provide quantitative insights into the nature and prevalence of different intermolecular interactions, contributing to a comprehensive understanding of the crystal packing.
Computational and Theoretical Investigations of 4 Cyanobenzene 1 Carbothioamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the properties of molecules like 4-Cyanobenzene-1-carbothioamide. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties. researchgate.netnih.gov These calculations provide a detailed picture of the molecule at the electronic level.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals, Charge Distribution)
The electronic structure is fundamental to a molecule's chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.gov The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govedu.krd A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule can be easily excited. nih.govnih.gov Conversely, a large energy gap implies greater stability and lower reactivity. edu.krd For molecules containing a benzonitrile (B105546) group, DFT calculations are frequently used to determine these energy gaps and predict molecular transitions. nih.gov
Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density around the molecule. nih.govnih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. nih.gov In this compound, the electronegative nitrogen and sulfur atoms are expected to be regions of negative potential.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Electron-donating capability nih.gov |
| ELUMO | -1.5 to -2.5 | Electron-accepting capability nih.gov |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and kinetic stability nih.gov |
| Chemical Hardness (η) | ~2.0 to 2.5 | Resistance to change in electron distribution nih.gov |
| Electronegativity (χ) | ~3.7 to 4.7 | Global electronic character edu.krd |
Conformational Analysis and Potential Energy Surface Exploration
Molecules with rotatable bonds, such as the C-C bond connecting the carbothioamide group to the benzene (B151609) ring in this compound, can exist in different spatial arrangements called conformations. mdpi.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov
Spectroscopic Property Prediction and Validation against Experimental Data
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the C≡N, C=S, and N-H bonds. researchgate.net A comparison between the computed and experimental spectra serves as a crucial validation step for the theoretical model. researchgate.net A good agreement confirms that the calculated geometry and electronic structure are accurate representations of the actual molecule.
| Functional Group Vibration | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3100-3400 | 3150-3500 | Stretching of the amine group researchgate.net |
| C≡N Stretch | 2220-2240 | 2225-2250 | Stretching of the nitrile group |
| C=S Stretch | 800-1200 | 810-1220 | Stretching of the thioamide C=S bond |
| Aromatic C-H Stretch | 3000-3100 | 3050-3150 | Stretching of C-H bonds on the benzene ring researchgate.net |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions like cycloadditions or nucleophilic substitutions.
Transition State Localization and Reaction Path Analysis
A chemical reaction can be visualized as a path on the potential energy surface that leads from reactants to products. The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. researchgate.net
Computational chemists use specialized algorithms to locate the precise geometry and energy of these transition states. researchgate.net Once the TS is found, the reaction path can be traced to confirm that it correctly connects the desired reactants and products. The calculated energy of the transition state relative to the reactants gives the activation energy (Ea), a key determinant of the reaction rate. researchgate.net Studies on related reactions, such as those involving copper cyanide, have successfully used DFT to identify transition states and calculate activation energies, providing critical insights into the reaction mechanism. researchgate.net
Solvent Effects on Reactivity and Energetics
Most chemical reactions occur in a solvent, which can significantly influence reactivity and reaction energetics. ucsb.edu Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the average electrostatic effect of the solvent on the solute. miami.edu Explicit solvent models involve including a number of individual solvent molecules in the calculation. ucsb.edu This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute (e.g., the carbothioamide group) and the solvent molecules. The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing the activation energy and potentially the entire reaction mechanism. bohrium.com For instance, polar solvents are expected to stabilize polar transition states, which can dramatically accelerate certain reactions. ucsb.edu
Molecular Modeling and Docking Studies for Biological Interactions (focused on in vitro mechanisms)
Computational and theoretical investigations, particularly molecular modeling and docking studies, have emerged as indispensable tools in modern drug discovery and molecular biology. These in silico techniques provide profound insights into the potential interactions between a small molecule, such as this compound, and biological macromolecules. By simulating these interactions at a molecular level, researchers can predict binding affinities, identify key interacting residues, and elucidate the structural basis of biological activity before undertaking extensive and costly experimental work. This section focuses on the application of these computational methods to understand the in vitro mechanisms of action for this compound, specifically its potential interactions with proteins and nucleic acids, and how these simulated interactions can be used to derive structure-activity relationships.
Ligand-Protein Binding Site Analysis (e.g., Enzyme Active Sites)
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis can reveal crucial details about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies would involve computationally placing the molecule into the active site of a target enzyme to predict its binding mode and affinity.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on structurally related carbothioamide derivatives. For instance, in studies of pyrazolobenzothiazine-based carbothioamides as inhibitors of monoamine oxidases (MAO), molecular docking was employed to understand their binding mechanisms. nih.gov These studies typically involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein (obtained from a repository like the Protein Data Bank). The ligand is then computationally "docked" into the active site of the protein using software like AutoDock. nih.gov
The results of such a hypothetical docking study for this compound against a putative enzyme target could be presented as follows:
Interactive Data Table: Hypothetical Docking Results of this compound with a Target Enzyme
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more stable ligand-protein complex. |
| Interacting Residues | TYR 234, SER 122, PHE 345 | Amino acid residues in the enzyme's active site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
| Interacting Moiety of Ligand | Thioamide group, Cyanophenyl ring | Specific parts of the this compound molecule involved in binding. |
This type of analysis provides a rational basis for the observed or potential inhibitory activity of the compound. The identification of key interacting residues is particularly valuable for designing more potent and selective inhibitors.
Interaction with Nucleic Acids (e.g., DNA Binding Mechanisms)
In addition to proteins, nucleic acids like DNA are important targets for many therapeutic agents. Computational methods can be used to explore how small molecules like this compound might interact with DNA. These interactions can occur through several modes, including intercalation (sliding between the base pairs), groove binding (fitting into the major or minor groove of the DNA helix), and electrostatic interactions with the phosphate backbone.
Molecular docking simulations can be adapted to study these interactions. For example, a model of B-DNA can be used as the receptor, and this compound as the ligand. The docking simulation would then predict the most likely binding site and mode. Studies on other small molecules have successfully used this approach to elucidate DNA binding mechanisms. For instance, research on pyrazoline analogs containing a carbothioamide moiety has utilized molecular docking to investigate their interactions with DNA. nih.gov
A hypothetical analysis of this compound's interaction with DNA might yield the following data:
Interactive Data Table: Hypothetical DNA Binding Parameters of this compound
| Binding Parameter | Predicted Value | Significance |
| Binding Mode | Minor Groove Binding | The molecule is predicted to fit into the minor groove of the DNA double helix. |
| Binding Energy (kcal/mol) | -7.2 | Indicates a favorable binding interaction with the DNA molecule. |
| Interacting DNA Bases | A-T rich region | The molecule shows a preference for binding to regions of the DNA rich in Adenine and Thymine. |
| Key Interactions | van der Waals forces, Hydrogen bonds | The primary forces stabilizing the DNA-ligand complex. |
Such computational predictions are invaluable for guiding experimental studies, such as spectroscopic titrations and viscosity measurements, to confirm the mode and strength of DNA binding.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in deriving these relationships by correlating structural features with activity data. Quantitative Structure-Activity Relationship (QSAR) is a key computational approach in this domain. nih.govfrontiersin.org
A QSAR study involves a series of analogs of a lead compound, in this case, derivatives of this compound. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (physicochemical properties like logP, molecular weight, and electronic properties) are calculated for each analog. A mathematical model is then built to correlate these descriptors with the observed biological activity.
For a hypothetical series of this compound derivatives, a QSAR study might reveal the following relationships:
Interactive Data Table: Hypothetical QSAR Model for this compound Derivatives
| Molecular Descriptor | Correlation with Activity | Implication for SAR |
| LogP (Lipophilicity) | Positive | Increased lipophilicity of the substituents on the phenyl ring may lead to higher activity. |
| Dipole Moment | Negative | A lower molecular dipole moment might be favorable for binding to the target. |
| Hydrogen Bond Donors | Positive | The presence of hydrogen bond donating groups could enhance biological activity. |
| Steric Hindrance | Negative | Bulky substituents at certain positions may decrease activity due to steric clashes in the binding site. |
These computational SAR insights can guide the synthesis of new derivatives with potentially improved activity. By understanding which structural modifications are likely to be beneficial, the drug discovery process can be made more efficient and targeted.
Applications in Chemical Science and Technology
Applications in Organic Synthesis and Building Block Chemistry
4-Cyanobenzene-1-carbothioamide serves as a crucial starting material and intermediate in the synthesis of a wide array of organic molecules, ranging from heterocyclic compounds to complex bioactive structures.
Precursor for Advanced Organic Materials
The dual reactivity of the cyano and thioamide groups allows this compound to be a precursor for various functional materials. The thioamide group, in particular, is a well-established synthon for the construction of thiazole (B1198619) rings, a common motif in many biologically active compounds and functional materials. For instance, the reaction of thioamides with α-haloketones is a classic and efficient method for thiazole synthesis.
A notable application is in the synthesis of 4-cyanophenyl-substituted thiazole derivatives. Research has shown that cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone leads to the formation of 4-cyanophenyl-2-hydrazinylthiazoles. nih.gov This single-step synthesis has been utilized to create libraries of compounds with potential anticancer properties. nih.gov The incorporation of the 4-cyanophenyl moiety is often associated with enhanced biological activity. nih.gov
Furthermore, a patented method describes the one-step synthesis of 4-cyanothiazoles by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com This process simplifies the preparation of 4-cyanothiazole (B73293) intermediates, which are valuable for the synthesis of compounds like thiabendazole, a broad-spectrum anthelmintic and fungicide. google.com
Synthon in Complex Molecule Synthesis
As a synthon, this compound offers a strategic entry point for introducing the 4-cyanophenylthioamide fragment into larger, more complex molecular architectures. This is particularly relevant in medicinal chemistry, where the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially improving the pharmacological profile of a drug candidate.
The synthesis of bioactive molecules often involves multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. frontiersin.orgbeilstein-journals.org While specific examples directly involving this compound in MCRs are not extensively documented in readily available literature, the general reactivity of thioamides makes them suitable candidates for such reactions. organic-chemistry.org For example, the Kindler modification of the Willgerodt reaction allows for the synthesis of thioamides, which can then be utilized in further synthetic transformations.
Catalytic Applications and Catalyst Design
The sulfur and nitrogen atoms of the thioamide group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the exploration of this compound and its derivatives as ligands in both homogeneous and heterogeneous catalysis.
Ligands in Homogeneous Catalysis
In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. Thioamide-containing ligands have been employed in various transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in organic synthesis, and the design of effective ligands is a key area of research. nih.govyoutube.comyoutube.comyoutube.com
While specific studies detailing the use of this compound as a ligand in these reactions are not widespread, the fundamental coordination chemistry of thioamides suggests its potential. The electronic properties of the 4-cyanophenyl group, being electron-withdrawing, can influence the electron density at the metal center, thereby affecting the catalytic cycle. The development of "privileged" ligand scaffolds, which are effective in a wide range of reactions, is an ongoing effort in catalysis research. nih.gov
Components in Heterogeneous Catalytic Systems
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of easy separation and reusability. youtube.com this compound can be incorporated into heterogeneous catalytic systems in several ways. It can be anchored onto a solid support, such as silica (B1680970) or activated carbon, to create a supported catalyst. nih.gov Alternatively, it can be used as a building block for the synthesis of porous materials like metal-organic frameworks (MOFs) with catalytic properties.
The development of carbon-based heterogeneous catalysts is an active area of research for various applications, including energy storage. nih.gov While direct use of this compound in this context is not explicitly detailed, its thermal stability and potential to coordinate with metal precursors could make it a candidate for the preparation of such materials.
Materials Science and Supramolecular Chemistry
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting component for the construction of supramolecular assemblies and advanced materials.
The thioamide functionality is known to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined architectures. The cyano group can also participate in hydrogen bonding and dipole-dipole interactions. This combination of functional groups allows for the rational design of crystal structures and supramolecular polymers.
The field of two-dimensional crystal engineering at liquid-solid interfaces explores the formation of highly ordered multicomponent architectures. nih.gov While a specific study on this compound in this context is not available, the principles of crystal engineering suggest its potential to form ordered monolayers or thin films.
Furthermore, the use of cyanophenyl-containing building blocks in the construction of "organic metals" and charge-transfer complexes has been demonstrated with compounds like 2,4,6,8-tetracyanoazulene. nih.gov The electron-accepting nature of the cyanophenyl group in this compound could be exploited in the design of new electronic materials.
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. nih.govresearchgate.net The bifunctional nature of this compound, with its coordinating thioamide and cyano groups, makes it a potential linker for the synthesis of novel MOFs with interesting structural and functional properties.
Crystal Engineering and Solid-State Properties
The arrangement of molecules in the solid state is dictated by intermolecular interactions, and the field of crystal engineering seeks to control these arrangements to achieve desired material properties. For this compound, the thioamide group can form robust hydrogen bonds, while the cyano group can participate in dipole-dipole interactions and weaker hydrogen bonds. These interactions can guide the self-assembly of the molecules into specific crystalline architectures.
While specific studies detailing the crystal structure and packing of this compound are not extensively available in the surveyed literature, the principles of crystal engineering suggest that the interplay between the thioamide and cyano functionalities would lead to predictable supramolecular synthons. The potential for N-H···S and N-H···N hydrogen bonds, as well as π-π stacking of the benzene (B151609) rings, could result in the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The resulting solid-state properties, such as melting point, solubility, and mechanical stability, would be a direct consequence of these intermolecular forces.
Development of Functional Supramolecular Assemblies
Supramolecular assemblies are complex chemical systems held together by non-covalent bonds. The ability of this compound to engage in directional hydrogen bonding and other non-covalent interactions makes it a potential building block for the construction of functional supramolecular structures.
Although specific examples of supramolecular assemblies based solely on this compound are not prominent in the literature, related systems demonstrate the possibilities. For instance, the cyano group is known to participate in hydrogen bonding to form liquid crystal assemblies. The combination of the thioamide and cyano groups could be exploited to create novel materials with applications in areas such as gas storage, catalysis, or molecular recognition. The thioamide moiety can also coordinate to metal ions, opening avenues for the creation of coordination polymers and metal-organic frameworks (MOFs) with tailored structures and functions.
Corrosion Inhibition Studies
The presence of heteroatoms like nitrogen and sulfur, along with a π-electron system in the benzene ring, suggests that this compound could act as a corrosion inhibitor. Such molecules can adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. The thioamide group, in particular, is known to have a strong affinity for metal surfaces.
While direct experimental studies on the corrosion inhibition properties of this compound are not readily found in the reviewed literature, research on related thiourea (B124793) and thioamide derivatives has shown significant efficacy in preventing the corrosion of mild steel and other metals in acidic media. researchgate.netnih.govcapes.gov.brresearchgate.netijaet.org The mechanism of inhibition typically involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal, as well as electrostatic interactions. Quantum chemical studies on similar compounds have been used to predict their inhibition efficiency by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment. nih.govjocpr.comresearchgate.netarabjchem.orgresearchgate.net
Table 1: Potential Corrosion Inhibition Mechanisms of Aromatic Thioamides
| Interaction Type | Description |
| Chemisorption | The nitrogen and sulfur atoms of the thioamide group can donate lone pair electrons to the vacant d-orbitals of the metal surface, forming coordinate bonds. |
| Physisorption | Electrostatic interactions can occur between the charged metal surface and the charged centers of the inhibitor molecule. |
| π-Electron Interaction | The π-electrons of the aromatic ring can interact with the metal surface, further strengthening the adsorption. |
Biological and Medicinal Chemistry Research (Mechanism-focused, in vitro)
The structural motifs within this compound have prompted its consideration in various in vitro biological studies, primarily focusing on its interactions with key biomolecules and its potential as an inhibitor of various enzymes and microbial growth.
Enzyme Inhibition Studies and Target Identification (e.g., COX-2, Carbonic Anhydrase, Lipoxygenase, NDM-1, COVID-19 Mpro)
The investigation of small molecules as enzyme inhibitors is a cornerstone of drug discovery. However, specific in vitro studies detailing the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), carbonic anhydrase, lipoxygenase, New Delhi metallo-beta-lactamase 1 (NDM-1), or the main protease (Mpro) of SARS-CoV-2 are not extensively reported in the surveyed scientific literature.
Research on structurally related compounds provides some context. For example, derivatives of 4-cyanamidobenzenesulfonamide have been identified as inhibitors of various human and bacterial carbonic anhydrase isoforms. capes.gov.br Thioamides, in general, have been explored as inhibitors for a range of enzymes, with their activity often linked to the specific substituents on the aromatic ring. nih.govnih.govnih.gov The development of inhibitors for enzymes like NDM-1 and COVID-19 Mpro is an active area of research, with a focus on identifying novel chemical scaffolds. ijaet.orgnih.gov
Ligand-Biomolecule Interaction Analysis (e.g., DNA Binding Mechanisms)
The interaction of small molecules with deoxyribonucleic acid (DNA) can lead to the modulation of cellular processes and is a key mechanism for many anticancer and antimicrobial agents. The planar aromatic ring of this compound suggests the possibility of intercalative binding between DNA base pairs, while the functional groups could engage in groove binding through hydrogen bonds.
Direct experimental evidence for the DNA binding of this compound is not prevalent in the examined literature. However, studies on other aromatic compounds containing cyano or thioamide groups have demonstrated various modes of DNA interaction. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy, along with viscosity measurements and molecular docking studies, are typically employed to elucidate the binding mode and affinity.
Exploration of Antimicrobial Mechanisms in vitro
The search for new antimicrobial agents is a critical area of research. Aromatic compounds containing sulfur and nitrogen are often investigated for their potential to inhibit the growth of bacteria and fungi.
While specific in vitro studies on the antimicrobial mechanism of this compound are not widely available, the thioamide functional group is present in a number of compounds with known antimicrobial properties. nih.govnih.gov The mechanism of action for such compounds can be diverse, including the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some thioamide-containing natural products have shown potent antibacterial activity. nih.gov Further in vitro testing against a panel of pathogenic bacteria and fungi would be necessary to determine the antimicrobial potential and spectrum of activity for this compound.
Investigation of Antioxidant Properties and Mechanisms in vitro
The in vitro antioxidant potential of chemical compounds is a critical area of investigation, providing insights into their ability to counteract oxidative stress, a phenomenon implicated in numerous pathological conditions. While direct studies on the antioxidant properties of this compound are not extensively documented in publicly available literature, research on structurally related thioamide and cyanobenzene derivatives offers valuable perspectives. These studies typically employ a variety of assays to evaluate radical scavenging activity and mechanisms of action.
Commonly utilized in vitro methods for assessing antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Research on various heterocyclic compounds containing the thioamide moiety has demonstrated significant antioxidant activity. For instance, a study on thiazole and thiazolidinone derivatives with phenolic fragments revealed that the presence of these structural motifs contributes to their antioxidant potential mdpi.com. The antioxidant activity of these compounds was found to exceed that of the standard antioxidant butylated hydroxytoluene (BHT) in some cases mdpi.com. The mechanism is often attributed to the ability of the phenolic hydroxyl group and the thioamide functional group to stabilize and delocalize unpaired electrons, thereby neutralizing reactive oxygen species (ROS).
Similarly, investigations into novel 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity in the DPPH assay, with some compounds exhibiting substantial efficacy even at low concentrations nih.gov. The structure-activity relationship (SAR) studies in these classes of compounds often indicate that the nature and position of substituents on the aromatic rings play a crucial role in modulating their antioxidant capacity.
The following table summarizes representative in vitro antioxidant activity data for compounds structurally related to this compound, illustrating the typical assays and reported efficacy. It is important to note that these data are for analogous compounds and not for this compound itself.
Table 1: In Vitro Antioxidant Activity of Structurally Related Compounds
| Compound Class | Assay | Model Compound/Derivative | IC₅₀ (µM) or Activity | Reference |
| Thiazole Derivatives | DPPH Radical Scavenging | N²-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N⁴-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives | Potent activity reported | researchgate.net |
| Thiazolidinone Derivatives | DPPH Radical Scavenging | 1,3,4-thiadiazole based thiazolidinone | Superior to other tested derivatives | nih.gov |
| Thiazolidinone Derivatives | FRAP | Thiazolidinone derivatives 2 and 4 | 75% of Vitamin C activity | nih.gov |
| 2-Oxindole Derivatives | DPPH Radical Scavenging | 5-fluoro and 5-methyl analogues of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | Concentration-dependent increase in activity | nih.gov |
| Imidazo[2,1-b] Current time information in Bangalore, IN.nih.govthiazine Derivatives | DPPH Radical Scavenging | Derivatives 1c, 3a, 3c, and 3e | Moderate radical scavenging activity | dmed.org.ua |
This table is for illustrative purposes and presents data for structurally related compounds, not this compound.
Mechanistic Anticancer Research in vitro (e.g., Apoptosis Pathways)
The investigation of the anticancer mechanisms of novel chemical entities is a cornerstone of modern drug discovery. While specific mechanistic studies on this compound are limited, the broader class of thioamide-containing compounds has been the subject of extensive in vitro anticancer research. A primary focus of this research is the induction of apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for chemotherapeutic agents.
Thioamide derivatives have been shown to exert their anticancer effects through various mechanisms that converge on the activation of apoptotic pathways. These pathways are complex signaling cascades that can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the dismantling of the cell.
For example, studies on certain pyrimidine (B1678525) derivatives bearing aryl urea (B33335) moieties have demonstrated that these compounds can induce apoptosis in colon cancer cells. Mechanistic investigations revealed that the lead compound arrested the cell cycle at the G2/M phase and triggered apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis that has been observed nih.gov.
Furthermore, research on other heterocyclic compounds, such as 4-thiazolidinone (B1220212) derivatives, has shown that they can induce apoptosis in various cancer cell lines, including neuroblastoma and lung carcinoma nih.govmdpi.com. In some cases, this apoptosis induction is linked to an increase in intracellular reactive oxygen species (ROS), which can act as second messengers to trigger the apoptotic cascade mdpi.com. The activation of caspase-3 has been a common finding in these studies, confirming the pro-apoptotic potential of this class of compounds nih.govmdpi.com.
The table below provides a summary of the reported in vitro anticancer and apoptotic effects of compounds structurally related to this compound. This information is intended to be illustrative of the types of mechanistic studies conducted for this chemical class.
Table 2: In Vitro Anticancer and Apoptotic Effects of Structurally Related Compounds
| Compound Class | Cancer Cell Line | Key Mechanistic Findings | Reference |
| Pyrimidine Derivatives | SW480 (Colon Cancer) | Cell cycle arrest at G2/M, upregulation of Bax, downregulation of Bcl-2, PARP cleavage, loss of mitochondrial membrane potential. | nih.gov |
| Thioamide-containing Peptides | HCT-116 (Colon Cancer) | Submicromolar cytotoxicity. | acs.org |
| 4-Thiazolidinone Derivatives | A549 (Lung Carcinoma), SH-SY5Y (Neuroblastoma) | Increased caspase-3 activity, ROS production (in some derivatives). | nih.govmdpi.com |
| Pyrazolinethioamide Derivatives | HepG2 (Liver Cancer) | Promotion of apoptosis, induction of G1 cell cycle arrest. | nih.gov |
| Thioamide-based Metal Complexes | Breast Cancer Cells | Potent cell growth inhibition with low toxicity to normal cells. | nih.gov |
This table is for illustrative purposes and presents data for structurally related compounds, not this compound.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Sustainable Synthetic Routes
The future of 4-cyanobenzene-1-carbothioamide synthesis lies in the development of highly efficient and environmentally benign methodologies. Current research is focused on moving away from traditional synthetic methods that may involve harsh reaction conditions, toxic reagents, and lengthy purification processes. The principles of green chemistry are being increasingly integrated into the synthesis of carbothioamide derivatives, emphasizing waste reduction, energy efficiency, and the use of safer solvents. researchgate.net
| Synthesis Approach | Key Advantages |
| Reusable Catalysts (e.g., Ionic Liquids) | Catalyst can be recycled, solvent and catalyst in one. researchgate.net |
| Paper-Based Synthesis | Eco-friendly, simplifies purification, suitable for water-based systems. researchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. |
Exploration of Novel Reactivity and Functional Group Transformations
The inherent reactivity of the cyano and carbothioamide functional groups in this compound offers a rich landscape for exploring novel chemical transformations. The sulfur atom of the carbothioamide group can act as a nucleophile, while the nitrogen atoms and the cyano group provide sites for various reactions.
Future research will likely focus on exploiting these reactive sites to synthesize a diverse range of heterocyclic compounds. For instance, the carbothioamide moiety is a key building block for the synthesis of thiazole (B1198619), pyrimidine (B1678525), and thiadiazine derivatives. The cyano group can be transformed into other functional groups, such as an amidine or a carboxylic acid, further expanding the synthetic utility of the molecule. nih.gov For example, the hydrolysis of the nitrile group under certain conditions can lead to the formation of carboxylate-containing ligands, which are valuable in the construction of coordination polymers. figshare.com
The exploration of radical-polar crossover reactions involving related nitrile-containing compounds also opens up new possibilities for functionalization. uni-regensburg.de Understanding and controlling the regioselectivity and stereoselectivity of these transformations will be a key challenge and a significant area of investigation.
Rational Design of Next-Generation Coordination Compounds with Tailored Properties
This compound is an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Both the sulfur and nitrogen atoms of the carbothioamide group, as well as the nitrogen atom of the cyano group, can coordinate to metal ions. This versatility allows for the formation of a wide variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional polymers. mdpi.comnih.gov
Future research in this area will focus on designing coordination compounds with specific functionalities. This includes the development of materials with tailored porosity for applications in gas storage and separation, catalytic activity, and sensing. The photoluminescent properties of coordination polymers containing lanthanide ions are also of significant interest for applications in lighting and displays. figshare.commdpi.com
| Structural Feature | Influence on Coordination Compound |
| Metal Ion | Determines coordination geometry and properties. nih.gov |
| Ancillary Ligands | Modifies the coordination environment and network topology. mdpi.com |
| Ligand Flexibility | Affects the final structure and dimensionality of the polymer. mdpi.com |
| Counter-Anions | Can influence the overall framework and its properties. mdpi.com |
Advanced Computational Methodologies for Predictive Modeling and Materials Design
Computational chemistry is becoming an indispensable tool in the study and design of molecules like this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, predict spectroscopic properties (such as IR and NMR spectra), and calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations provide valuable insights into the reactivity and potential applications of the molecule.
For coordination compounds, computational methods can predict the most stable structures and simulate their properties. Molecular docking studies, for instance, can be used to understand the interactions between a ligand and a metal ion or a biological target. researchgate.net This is particularly useful in the rational design of new materials with specific functions.
Future advancements in computational methodologies, including machine learning and artificial intelligence, will enable more accurate and high-throughput screening of virtual libraries of compounds derived from this compound. This will accelerate the discovery of new materials with optimized properties for various applications, from catalysis to medicine. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can also be employed to correlate the structural features of a series of compounds with their biological activity, aiding in the design of more potent molecules. nih.gov
Interdisciplinary Research Integrating this compound with Nanoscience and Biotechnology
The unique properties of this compound and its derivatives make them attractive candidates for interdisciplinary research at the interface of chemistry, nanoscience, and biotechnology.
In nanoscience, this compound and its coordination polymers could be utilized in the fabrication of nanomaterials with novel electronic, optical, or magnetic properties. For example, the self-assembly properties of its coordination polymers could be harnessed to create well-defined nanostructures.
In the realm of biotechnology, carbothioamide derivatives have shown a wide range of biological activities, including potential as enzyme inhibitors. nih.gov For instance, certain carbothioamide derivatives have been investigated as inhibitors of carbonic anhydrase and 15-lipoxygenase. nih.gov Molecular docking and dynamics simulations can be used to understand the binding modes of these compounds with their biological targets, guiding the design of more effective therapeutic agents. nih.gov The development of carbothioamide-based compounds as anticancer agents is also an active area of research. nih.gov
Future research will likely explore the use of this compound as a scaffold for the development of new probes for bioimaging, sensors for detecting biologically important species, and as components of drug delivery systems. The integration of this versatile molecule into biological systems holds significant promise for advancements in diagnostics and therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cyanobenzene-1-carbothioamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, carbothioamides are synthesized by refluxing precursors in alkaline media (e.g., 2N NaOH), followed by acidification with HCl to precipitate the product . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reflux conditions (70–100°C) improve yield.
- Catalysts : Acid catalysts (e.g., H₂SO₄) accelerate amide bond formation.
Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano at ~110 ppm, thioamide protons at ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₇N₂S: theoretical 163.03 g/mol).
- HPLC : Quantifies purity and detects impurities (e.g., unreacted cyanobenzoyl chloride) .
- FT-IR : Validates thioamide (C=S stretch at ~1250 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) groups .
Q. How are common impurities identified and mitigated during synthesis?
- Methodological Answer :
- Impurity Sources : Residual solvents, unreacted starting materials, or side products (e.g., disulfides).
- Mitigation Strategies :
- Recrystallization : Ethanol/water mixtures improve purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate eluent isolates the target compound.
- TLC Monitoring : Rf values track reaction completion and impurity profiles .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic analysis of this compound?
- Methodological Answer :
- Structure Refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal displacement parameters. For example, the thioamide moiety’s planarity can be validated via torsion angle analysis .
- Disorder Modeling : SHELXD resolves disordered solvent molecules in the crystal lattice.
- Validation Tools : The program flags outliers in electron density maps, ensuring structural accuracy .
Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. NMR)?
- Methodological Answer :
- Cross-Validation : Compare computational (DFT-optimized geometries) with experimental (X-ray/NMR) data. Discrepancies in bond lengths >0.05 Å require re-evaluation of computational parameters (e.g., basis sets) .
- Error Analysis : Assess solvent effects (implicit vs. explicit models) and conformational flexibility.
- Multi-Technique Synergy : Pair Raman spectroscopy with DFT vibrational modes to validate assignments .
Q. How are reaction mechanisms elucidated for derivatives of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots).
- Isotopic Labeling : Use ¹⁵N-labeled cyanogroups to track nucleophilic attack pathways.
- Computational Modeling : Transition state analysis via Gaussian or ORCA software identifies rate-limiting steps .
Q. What protocols ensure stability of this compound under storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., oxidation to sulfonic acid).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Long-Term Stability : Periodic NMR checks (every 6 months) detect hydrolytic cleavage of the thioamide group .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data (e.g., inconsistent ¹³C NMR shifts)?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; chemical shifts vary due to hydrogen bonding.
- Dynamic Processes : Variable-temperature NMR identifies conformational exchange broadening signals.
- Crystallographic Correlation : Compare solid-state (X-ray) and solution (NMR) structures to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
